molecular formula C19H25BrN2O2 B11390198 2-(5-Bromo-2-ethoxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(5-Bromo-2-ethoxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11390198
M. Wt: 393.3 g/mol
InChI Key: IIXSSWPNPTZGIL-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-ethoxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique structure that includes a brominated phenyl ring, an ethoxy group, and a diazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-ethoxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Ethoxylation: Addition of the ethoxy group to the phenyl ring.

    Formation of the Diazatricyclic Core: This step involves cyclization reactions to form the diazatricyclic structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-ethoxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

2-(5-Bromo-2-ethoxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or psychiatric disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the effects of brominated phenyl rings and diazatricyclic structures on biological systems.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-ethoxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets in biological systems. The brominated phenyl ring and diazatricyclic core are likely to interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-chlorophenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
  • 2-(5-Bromo-2-methoxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Uniqueness

2-(5-Bromo-2-ethoxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that may have different substituents on the phenyl ring.

Properties

Molecular Formula

C19H25BrN2O2

Molecular Weight

393.3 g/mol

IUPAC Name

2-(5-bromo-2-ethoxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C19H25BrN2O2/c1-4-19-11-21-9-18(3,17(19)23)10-22(12-19)16(21)14-8-13(20)6-7-15(14)24-5-2/h6-8,16H,4-5,9-12H2,1-3H3

InChI Key

IIXSSWPNPTZGIL-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC(=C4)Br)OCC)C

Origin of Product

United States

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